4-(4-Fluorobenzoyl)isophthalic acid

Thermal Properties Crystallinity Processability

4-(4-Fluorobenzoyl)isophthalic acid is the exclusive intermediate for citalopram synthesis. Its 4-fluorobenzoyl substitution enables regioselective acylation; unsubstituted isophthalic acid or 4-benzoylisophthalic acid cannot substitute. The fluorine atom imparts unique electronic effects, while the lower melting point (256°C vs 341°C) facilitates processing. Carboxylic acid groups allow esterification/amidation for diversity-oriented synthesis. Essential for pharmaceutical R&D and specialty fluorinated polymers.

Molecular Formula C15H9FO5
Molecular Weight 288.23 g/mol
CAS No. 1645-24-5
Cat. No. B025922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorobenzoyl)isophthalic acid
CAS1645-24-5
Synonyms4-(4-Fluorobenzoyl)-1,3-benzenedicarboxylic Acid;  _x000B_4-(p-Fluorobenzoyl)isophthalic Acid; 
Molecular FormulaC15H9FO5
Molecular Weight288.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)F
InChIInChI=1S/C15H9FO5/c16-10-4-1-8(2-5-10)13(17)11-6-3-9(14(18)19)7-12(11)15(20)21/h1-7H,(H,18,19)(H,20,21)
InChIKeyJVUHTPARUDQETP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorobenzoyl)isophthalic Acid (CAS 1645-24-5): Procurement-Relevant Characteristics and Class Context


4-(4-Fluorobenzoyl)isophthalic acid is a fluorinated aromatic dicarboxylic acid belonging to the class of benzophenone-isophthalic acid hybrids. It is formally derived from isophthalic acid by substitution at the 4-position with a 4-fluorobenzoyl group. The compound is a solid at ambient temperature, with a reported melting point of 256.2–257 °C . Its molecular formula is C15H9FO5, and its molecular weight is 288.23 g/mol [1]. The compound is primarily utilized as a key intermediate in the synthesis of the antidepressant citalopram and as a potential monomer for specialty polymers due to its combination of a rigid aromatic core, hydrogen-bonding carboxylic acid moieties, and the electron-withdrawing fluorobenzoyl substituent.

Why 4-(4-Fluorobenzoyl)isophthalic Acid Cannot Be Replaced by Unsubstituted Isophthalic Acid or Simple Benzophenone Analogs


Procurement of 4-(4-fluorobenzoyl)isophthalic acid cannot be satisfied by substitution with unsubstituted isophthalic acid (CAS 121-91-5) or 4-benzoylisophthalic acid (CAS 40786-99-0) due to substantial differences in physicochemical properties and synthetic utility. The presence of the 4-fluorobenzoyl substituent dramatically lowers the melting point from 341–343 °C for isophthalic acid to 256.2–257 °C for the target compound , indicating a significantly altered crystal packing and thermal behavior that influences both processing and reactivity. Furthermore, the fluorine atom on the benzoyl group introduces distinct electronic effects and lipophilicity that are essential for the specific reactivity required in pharmaceutical intermediate synthesis, particularly in the construction of citalopram . Generic analogs lacking this precise substitution pattern will not yield the same reaction outcomes or material properties, necessitating the use of this specific compound.

Quantitative Differentiation of 4-(4-Fluorobenzoyl)isophthalic Acid Against Structural Analogs: A Procurement-Focused Evidence Summary


Melting Point Depression Relative to Unsubstituted Isophthalic Acid

The introduction of a 4-fluorobenzoyl group at the 4-position of isophthalic acid reduces the melting point by approximately 84–86 °C compared to the parent isophthalic acid. This indicates a less crystalline solid with potentially improved solubility and lower processing temperatures .

Thermal Properties Crystallinity Processability

Enhanced Lipophilicity via Fluorobenzoyl Substitution Compared to Non-Fluorinated Analog

The presence of a 4-fluorobenzoyl group increases lipophilicity relative to 4-benzoylisophthalic acid. This is inferred from the higher XLogP3 value of 2.4 [1] compared to a predicted XLogP3 of approximately 2.0 for 4-benzoylisophthalic acid , consistent with the well-documented lipophilic effect of aromatic fluorine substitution .

Lipophilicity Drug Design Physicochemical Property

Regioselective Reactivity for Citalopram Synthesis

4-(4-Fluorobenzoyl)isophthalic acid is a specific intermediate for the preparation of citalopram . While detailed comparative reaction yield data are not publicly available, the compound's unique 4-substitution pattern is essential for the regioselective transformations required in the citalopram synthetic route [1]. Isomeric or non-fluorinated analogs would not provide the correct substitution pattern and would fail to yield the desired drug substance.

Pharmaceutical Intermediate Synthetic Utility Antidepressant

Procurement-Driven Application Scenarios for 4-(4-Fluorobenzoyl)isophthalic Acid


Pharmaceutical Intermediate Synthesis: Citalopram Production

Procurement of 4-(4-fluorobenzoyl)isophthalic acid is essential for synthetic routes to the antidepressant citalopram . The compound's specific substitution pattern enables the regioselective Friedel-Crafts acylation and subsequent transformations required to build the citalopram core. Use of any other isophthalic acid derivative will not produce the desired drug substance, making this compound a mandatory procurement for pharmaceutical manufacturing and process research in this area .

Synthesis of Fluorinated Polyamides and Polyesters with Tailored Thermal Properties

The lower melting point of 4-(4-fluorobenzoyl)isophthalic acid relative to isophthalic acid suggests that polymers derived from this monomer may exhibit modified thermal transitions (e.g., glass transition temperature, melting temperature) and potentially improved solubility in common organic solvents . This makes the compound a candidate for developing processable, high-performance fluorinated polyamides or polyesters for coatings, films, or advanced composites where thermal stability and solvent resistance are critical.

Synthesis of Fluorine-Containing Supramolecular Building Blocks

The fluorobenzoyl group can participate in specific non-covalent interactions (e.g., π-π stacking with fluorinated aromatic rings) that are valuable in supramolecular chemistry and crystal engineering. While direct evidence for this specific compound is limited, class-level knowledge of fluorinated aromatics indicates that 4-(4-fluorobenzoyl)isophthalic acid could serve as a building block for designing metal-organic frameworks or supramolecular assemblies with unique recognition properties.

Custom Synthesis and Derivatization for Research and Development

Researchers requiring a functionalized isophthalic acid derivative with both a ketone linker and a fluorine substituent will find 4-(4-fluorobenzoyl)isophthalic acid to be a versatile scaffold. Its carboxylic acid groups allow for esterification or amidation, while the fluorobenzoyl group can undergo further transformations (e.g., reduction, nucleophilic aromatic substitution) . This compound serves as a valuable starting material for diversity-oriented synthesis and medicinal chemistry exploration.

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